molecular formula C17H24BrNO2 B1384607 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1031843-31-8

4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1384607
CAS No.: 1031843-31-8
M. Wt: 354.3 g/mol
InChI Key: WUDKWQGRPAIPCS-UHFFFAOYSA-N
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Description

4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a bromomethyl-substituted phenyl ring at the 4-position of the piperidine scaffold, protected by a tert-butyl carbamate group. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromomethyl group serves as a reactive handle for further functionalization, enabling cross-coupling reactions, nucleophilic substitutions, or alkylation processes . Its tert-butyl ester protection enhances stability during synthetic manipulations, making it a preferred building block in multi-step syntheses.

Properties

IUPAC Name

tert-butyl 4-[4-(bromomethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDKWQGRPAIPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162643
Record name 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID401162643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031843-31-8
Record name 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031843-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester

Stepwise Synthetic Routes

Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (Key Intermediate)
  • Starting Material : tert-butyl 4-hydroxymethylpiperidine-1-carboxylate or tert-butyl 4-methylpiperidine-1-carboxylate.
  • Bromomethylation : Achieved by reaction with brominating agents such as N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3) under controlled conditions.
  • Reaction Conditions : Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures to avoid overbromination.
  • Yield and Purity : Commercially available with purity around 95% (CAS 158407-04-6).
Coupling of 4-(Bromomethyl)phenyl to Piperidine Ring
  • Method : Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Negishi coupling) between a piperidine derivative and a 4-bromomethylphenyl halide.
  • Catalysts : Pd(dba)2 with phosphine ligands such as XPhos or CPhos in THF solvent have been reported for efficient coupling.
  • Reaction Parameters : Reactions are performed under inert atmosphere (nitrogen or argon), at temperatures ranging from room temperature to 85°C, depending on the catalyst system.
  • Work-up : Includes aqueous extraction, filtration, and purification by column chromatography or recrystallization.
Alternative Synthetic Methods
  • Use of Sodium Hydride (NaH) in DMF : For substitution reactions where tert-butyl 4-(bromomethyl)piperidine-1-carboxylate reacts with phenolic or heterocyclic nucleophiles, NaH in DMF at 60°C for 24 hours has been effective.
  • Cesium Fluoride or Cesium Carbonate Mediated Reactions : These bases in polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) facilitate substitution or coupling reactions with good yields (58-95%).

Data Table Summarizing Key Preparation Conditions and Yields

Step/Method Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Bromomethylation of piperidine NBS or PBr3 DCM or THF 0-25°C Several hours ~95 High purity, commercially available
Pd-catalyzed coupling (Negishi) Pd(dba)2, XPhos or CPhos ligands THF RT to 85°C 6-24 hours 60-95 Inert atmosphere, efficient catalyst system
NaH-mediated substitution Sodium hydride, nucleophile DMF 60°C 24 hours Moderate Used for substitution with phenolic or heterocyclic groups
CsF or Cs2CO3-mediated coupling Cesium fluoride or carbonate, coupling partners DMA or DMF 85-100°C 12-24 hours 58-95 Polar aprotic solvents, good yields

Research Findings and Optimization Notes

  • Catalyst Selection : Pd-based catalysts with bulky phosphine ligands (XPhos, CPhos) enhance coupling efficiency and selectivity in cross-coupling steps.
  • Base Effects : Cesium salts (CsF, Cs2CO3) provide strong basic conditions favoring substitution and coupling reactions with minimal side products.
  • Solvent Choice : Polar aprotic solvents such as DMF and DMA improve solubility of reagents and facilitate nucleophilic substitution and coupling reactions.
  • Temperature Control : Moderate heating (60-100°C) is often necessary to achieve good conversion without decomposition.
  • Purification : Flash chromatography and recrystallization from ethanol/water mixtures yield high-purity products suitable for further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be modified to create biologically active molecules for drug discovery.

    Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester involves its ability to undergo various chemical transformations. The bromomethyl group is particularly reactive, allowing the compound to participate in multiple synthetic pathways. The molecular targets and pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester

  • Structure : Replaces the bromomethylphenyl group with a bromopyrazole moiety.
  • Molecular Formula : C₁₃H₂₀BrN₃O₂ .
  • Key Differences :
    • The bromopyrazole substituent introduces a heterocyclic aromatic system, altering electronic properties (electron-deficient due to the pyrazole ring) compared to the electron-rich bromomethylphenyl group.
    • Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions, leveraging the bromine atom as a leaving group for aryl-aryl bond formation .
    • Data Comparison :
Property Target Compound Bromopyrazole Derivative
Reactivity Bromomethyl (alkylation) Bromoheterocycle (cross-coupling)
Polarity Moderate (phenyl + Br) Higher (pyrazole N-atoms)
Synthetic Utility Alkylation/functionalization Heterocyclic coupling reactions

4-(4-Hydroxymethylphenyl)piperidine-1-carboxylic acid tert-butyl ester

  • Structure : Substitutes bromine with a hydroxymethyl group on the phenyl ring.
  • Molecular Formula: C₁₈H₂₅NO₄ (estimated, based on ).
  • Key Differences :
    • The hydroxymethyl group increases polarity and enables oxidation to carboxylic acids or esterification.
    • Reduced electrophilicity compared to the bromomethyl analog, limiting its use in substitution reactions but expanding utility in hydroxyl-directed chemistry (e.g., glycosylation) .
    • Data Comparison :
Property Target Compound Hydroxymethyl Derivative
Reactivity Electrophilic (Br) Nucleophilic (OH)
Stability Air-stable Oxidation-sensitive
Applications Cross-coupling intermediates Prodrugs, hydrophilic scaffolds

4-(4-Fluorophenylsulfanylmethyl)piperidine-1-carboxylic acid tert-butyl ester

  • Structure : Features a fluorophenylthioether group instead of bromomethylphenyl.
  • Molecular Formula: C₁₈H₂₄FNO₂S (estimated, based on ).
  • Key Differences :
    • The sulfur atom enhances stability toward hydrolysis compared to bromine.
    • Fluorine introduces electron-withdrawing effects, modulating the aromatic ring’s reactivity.
    • Applications: Useful in bioisosteric replacements (e.g., sulfur for oxygen) and as a precursor for sulfone/sulfoxide derivatives .

4-(4-Cyanophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester

  • Structure: Contains a sulfonyl group linked to a cyanophenyl ring.
  • Molecular Formula : C₁₇H₂₂N₂O₄S .
  • Key Differences :
    • The sulfonyl group is strongly electron-withdrawing, reducing the piperidine’s basicity and increasing solubility in polar solvents.
    • Applications: Intermediate for sulfonamide drug candidates and protease inhibitors .

Research Findings and Trends

  • Reactivity Trends : Bromine-containing derivatives (target compound and bromopyrazole analog) are favored in cross-coupling reactions, while sulfur/oxygen-containing variants are leveraged for stability and polarity modulation.
  • Pharmacological Relevance : The hydroxymethyl and sulfonyl derivatives are increasingly used in prodrug design and enzyme-targeted therapies, respectively.

Biological Activity

4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
  • Molecular Formula : C16H23BrN2O2
  • CAS Number : 158407-04-6

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.

  • Receptor Binding : The compound may exhibit affinity for certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter breakdown.

In Vitro Studies

A study examined the inhibitory effects of various piperidine derivatives, including tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, on AChE and butyrylcholinesterase (BChE). The results indicated:

  • IC50 Values :
    • AChE: 10.4 μM
    • BChE: 7.7 μM

These findings suggest that the compound possesses moderate inhibitory activity against cholinesterases, which are vital in regulating neurotransmitter levels in the brain .

Case Studies

  • Neuroprotective Effects : In a model of neurodegeneration, compounds similar to tert-butyl 4-(bromomethyl)piperidine-1-carboxylate demonstrated protective effects against neuronal cell death induced by oxidative stress.
  • Antinociceptive Activity : Research indicated that related piperidine derivatives exhibited significant antinociceptive effects in pain models, suggesting potential applications in pain management therapies.

Data Table

Biological Activity IC50 Values (μM) Effect Observed
Acetylcholinesterase Inhibition10.4Moderate inhibition
Butyrylcholinesterase Inhibition7.7Moderate inhibition
Neuroprotective PotentialN/AProtective against oxidative stress
Antinociceptive ActivityN/ASignificant reduction in pain response

Q & A

Q. What analytical techniques are critical for detecting decomposition products?

  • Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify hydrolyzed products (e.g., free piperidine-carboxylic acid). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS can map degradation pathways .

Methodological Notes

  • Safety Protocols : Handle in fume hoods with nitrile gloves and lab coats. Avoid inhalation of fine powders; use HEPA-filtered respirators during large-scale synthesis .
  • Data Validation : Cross-reference melting points (mp) and spectral data with analogs (e.g., tert-butyl 4-(4-fluorobenzoyl)piperidine derivatives) to confirm consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
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